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Compound of Interest

Compound Name: Endoxifen-d5

Cat. No.: B15561807

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of

Endoxifen-d5, a deuterated analog of Endoxifen. Endoxifen, a key active metabolite of

Tamoxifen, is a selective estrogen receptor modulator (SERM) with significant interest in breast

cancer research and therapy. The deuterated version, Endoxifen-d5, serves as a critical

internal standard for quantitative analysis in various analytical methods, including NMR, GC-

MS, and LC-MS. This document outlines a plausible synthetic pathway, detailed experimental

protocols, and robust purification strategies to obtain high-purity (Z)-Endoxifen-d5.
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Property Value

Chemical Name
(Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-

phenylbut-1-en-1-yl-d5)phenol

Synonyms (Z)-4-Hydroxy-N-desmethyltamoxifen-d5

Molecular Formula C₂₅H₂₂D₅NO₂

Molecular Weight 378.52 g/mol

CAS Number 1185244-45-4

Appearance Off-White to Pink Solid

Synthesis of Endoxifen-d5
The synthesis of Endoxifen-d5 can be adapted from established methods for the synthesis of

Endoxifen. A key step is the introduction of the deuterium-labeled ethyl group. This can be

achieved by utilizing a deuterated Grignard reagent, ethyl-d5-magnesium bromide, in the initial

stages of the synthesis. The following represents a feasible multi-step synthetic route.

Synthetic Workflow
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Step 1: Preparation of Propiophenone-d5

Step 2: Synthesis of 4-Hydroxy-N-desmethyltamoxifen-d5 (Endoxifen-d5)
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Caption: Synthetic workflow for Endoxifen-d5.
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Experimental Protocols: Synthesis
Step 1: Synthesis of Propiophenone-d5

This step involves the preparation of a deuterated Grignard reagent, which is then reacted with

benzonitrile to yield the deuterated ketone after hydrolysis.

Preparation of Ethyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped

with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere

(argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the

reaction. Slowly add a solution of bromoethane-d5 in anhydrous diethyl ether or

tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be

controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60

minutes to ensure complete formation of the Grignard reagent.

Reaction with Benzonitrile: Cool the freshly prepared ethyl-d5-magnesium bromide solution

to 0 °C in an ice bath. Slowly add a solution of benzonitrile in anhydrous diethyl ether or THF

via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours or overnight.

Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and a dilute acid

(e.g., 10% sulfuric acid or aqueous ammonium chloride). Stir vigorously until the magnesium

salts dissolve. Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain crude propiophenone-d5. The crude product

can be purified by vacuum distillation.

Step 2: Synthesis of Endoxifen-d5 (Mixture of Z and E Isomers)

This part of the synthesis is adapted from the procedure described by Fauq et al. (2010) for the

synthesis of non-deuterated Endoxifen.

Grignard Reaction: Prepare a Grignard reagent from 4-(2-bromoethoxy)-N-methylaniline. In

a separate flask under an inert atmosphere, add a solution of the previously synthesized

propiophenone-d5 in anhydrous THF to this Grignard reagent at 0 °C. After the addition,

allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo.

Dehydration and Demethylation: The resulting tertiary alcohol intermediate is then subjected

to conditions that promote dehydration to form the double bond and demethylation of the

nitrogen atom. This can be achieved by treatment with a suitable acid.

Final Product: After an appropriate work-up and purification by column chromatography, a

mixture of (Z)- and (E)-isomers of Endoxifen-d5 is obtained.

Purification of (Z)-Endoxifen-d5
The therapeutic and analytical utility of Endoxifen lies in the (Z)-isomer. Therefore, separation

of the (Z)- and (E)-isomers is a critical step. Several methods have been reported for this

purpose.

Purification Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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